

# An In-depth Technical Guide on the Discovery and History of Thionicotinamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Thionicotinamide**, a sulfur-containing analog of nicotinamide, has a rich and evolving history in medicinal chemistry. Initially synthesized in the mid-20th century, its journey is deeply intertwined with the relentless search for effective treatments against tuberculosis. Over the decades, its role has expanded, with contemporary research unveiling its potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of **Thionicotinamide**, with a focus on the experimental foundations that have shaped our understanding of this multifaceted molecule.

## The Genesis of Thionicotinamide: Early Synthesis and Antitubercular Roots

The story of **Thionicotinamide** begins in the 1940s, a period of intense activity in the discovery of novel therapeutic agents. The first documented synthesis of **Thionicotinamide** is attributed to Karrer and Schukri in 1945. Their work laid the chemical foundation for what would later become a significant area of research in the development of thioamides as antimicrobial agents.

The primary impetus for the exploration of **Thionicotinamide** and its derivatives was the urgent need for new drugs to combat Mycobacterium tuberculosis. In the 1950s, researchers



synthesized and evaluated a series of thioamides, leading to the discovery of the potent antitubercular drugs ethionamide and prothionamide. Ethionamide was first synthesized in 1952, with its significant activity against M. tuberculosis being reported shortly thereafter, leading to its clinical use around 1955.[1] Prothionamide, a closely related analog, was developed in 1956.[1]

## **Initial Antitubercular Activity of Related Thioamides**

Seminal work by French researchers in the late 1950s provided the first quantitative data on the efficacy of these thioamides. Experiments conducted by N. Rist, F. Grumbach, and D. Libermann, published in 1959, were pivotal in establishing the antitubercular potential of  $\alpha$ -ethylthioisonicotinamide (ethionamide).[2] Their in vitro and in vivo studies in mice demonstrated the compound's potent inhibitory effects on the growth of M. tuberculosis.

Table 1: Early In Vitro Antitubercular Activity of Ethionamide

| Mycobacterium<br>tuberculosis Strain | Method        | Minimum Inhibitory<br>Concentration<br>(MIC) | Reference         |
|--------------------------------------|---------------|----------------------------------------------|-------------------|
| H37Rv                                | Agar Dilution | 10 μg/mL                                     | Rist et al., 1959 |
| Isoniazid-resistant<br>strains       | Agar Dilution | 10-20 μg/mL                                  | Rist et al., 1959 |

Table 2: Early In Vivo Antitubercular Activity of Ethionamide in Mice

| Treatment Group     | Dosage                     | Outcome                                      | Reference         |
|---------------------|----------------------------|----------------------------------------------|-------------------|
| Ethionamide         | 1 mg/day<br>(subcutaneous) | Significant reduction in tuberculous lesions | Rist et al., 1959 |
| Ethionamide         | 2 mg/day (oral)            | Marked therapeutic effect                    | Rist et al., 1959 |
| Control (untreated) | -                          | Extensive tuberculous lesions                | Rist et al., 1959 |



# Experimental Protocols: Foundational Methodologies Original Synthesis of Thionicotinamide (Karrer and Schukri, 1945)

Detailed protocol based on the likely methodology of the era, as the full text of the original publication is not widely available.

Principle: The synthesis likely involved the reaction of nicotinic acid or a derivative with a sulfurizing agent. A common method for converting amides to thioamides is the use of phosphorus pentasulfide (P4S10).

#### Hypothesized Protocol:

- Reaction Setup: Nicotinamide is dissolved in a suitable inert, high-boiling solvent such as pyridine or dioxane.
- Sulfurization: Phosphorus pentasulfide is added portion-wise to the solution of nicotinamide. The reaction mixture is then heated under reflux for several hours.
- Work-up: After cooling, the reaction mixture is poured into water or a dilute sodium carbonate solution to hydrolyze the excess phosphorus pentasulfide and neutralize any acidic byproducts.
- Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate.
- Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude **Thionicotinamide** is then purified by recrystallization from a suitable solvent (e.g., ethanol or water).

# In Vitro Antitubercular Activity Assay (Based on Rist et al., 1959)

Principle: The minimum inhibitory concentration (MIC) of a compound is determined by exposing a standardized inoculum of Mycobacterium tuberculosis to serial dilutions of the compound in a suitable culture medium.



#### Protocol:

- Medium Preparation: Youden's liquid medium or a similar solid egg-based medium (e.g., Löwenstein-Jensen) is prepared.
- Drug Dilution: A stock solution of ethionamide is prepared and serially diluted in the culture medium to achieve a range of concentrations.
- Inoculation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and used to inoculate the drug-containing and control media.
- Incubation: The cultures are incubated at 37°C for a period of 14 to 21 days.
- MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the mycobacteria.

### **Elucidation of the Mechanism of Action**

While the antitubercular effects of thioamides were evident, their mechanism of action remained a subject of investigation for many years. It is now understood that **Thionicotinamide** and its derivatives are prodrugs that require activation within the mycobacterial cell.

The activation is carried out by a monooxygenase enzyme, EthA. The activated form of the drug then forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Disruption of mycolic acid synthesis ultimately leads to bacterial cell death.





Click to download full resolution via product page

Caption: Thionicotinamide Activation and Mechanism of Action in M. tuberculosis.

# A New Frontier: Thionicotinamide in Cancer Research



In more recent times, the focus of **Thionicotinamide** research has expanded beyond its antimicrobial properties. Scientists have begun to explore its potential as an anticancer agent. This new line of inquiry is based on the discovery that **Thionicotinamide** can act as an inhibitor of NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).

NADK is the sole enzyme responsible for the synthesis of NADP+, and G6PD is a key enzyme in the pentose phosphate pathway, a major source of cellular NADPH. By inhibiting these enzymes, **Thionicotinamide** effectively reduces the intracellular pool of NADPH. Cancer cells have a high demand for NADPH to counteract oxidative stress and for the synthesis of macromolecules necessary for rapid proliferation. By depleting NADPH, **Thionicotinamide** increases oxidative stress in cancer cells, making them more susceptible to cell death and enhancing the efficacy of certain chemotherapeutic agents.



Click to download full resolution via product page

Caption: Anticancer Mechanism of **Thionicotinamide** via NADPH Depletion.



### Conclusion

From its initial synthesis in the 1940s and its critical role in the fight against tuberculosis, **Thionicotinamide** has emerged as a molecule of significant and enduring interest. The foundational research into its antitubercular properties paved the way for a deeper understanding of its mechanism of action. Today, the exploration of its anticancer potential marks a new and exciting chapter in the history of this versatile compound. The journey of **Thionicotinamide** serves as a compelling example of how fundamental chemical synthesis and rigorous biological evaluation can lead to discoveries with far-reaching implications in medicine. Continued research into its diverse biological activities is likely to uncover further therapeutic applications for this remarkable molecule and its derivatives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiments on the antituberculous activity of alpha-ethylthioisonicotinamide PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and History of Thionicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219654#discovery-and-history-of-thionicotinamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com